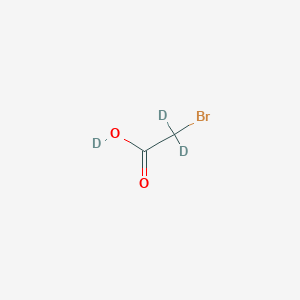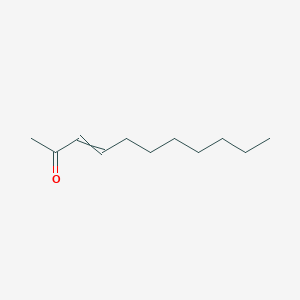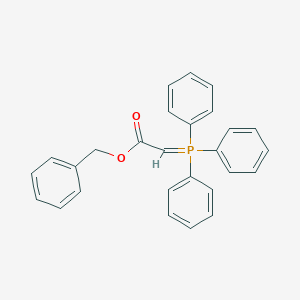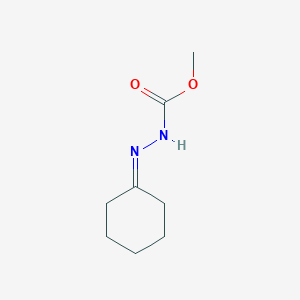![molecular formula C31H18N2O3 B084259 1-Amino-5-[(7-oxo-7H-benz[de]anthracen-3-yl)amino]anthraquinone CAS No. 14608-27-6](/img/structure/B84259.png)
1-Amino-5-[(7-oxo-7H-benz[de]anthracen-3-yl)amino]anthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-5-[(7-oxo-7H-benz[de]anthracen-3-yl)amino]anthraquinone is a complex organic compound with the molecular formula C31H18N2O3. It is known for its unique structure, which includes both anthraquinone and benz(de)anthracene moieties.
Preparation Methods
The synthesis of 1-Amino-5-[(7-oxo-7H-benz[de]anthracen-3-yl)amino]anthraquinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the anthraquinone moiety: This can be achieved through the oxidation of anthracene.
Introduction of the amino group: Amination reactions are used to introduce the amino group at the desired position on the anthraquinone ring.
Coupling with benz(de)anthracene: The final step involves coupling the anthraquinone derivative with benz(de)anthracene under specific reaction conditions, often using catalysts and solvents to facilitate the reaction
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
1-Amino-5-[(7-oxo-7H-benz[de]anthracen-3-yl)amino]anthraquinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Amino-5-[(7-oxo-7H-benz[de]anthracen-3-yl)amino]anthraquinone has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: Studies have explored its potential as a fluorescent probe due to its unique optical properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anticancer properties.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability
Mechanism of Action
The mechanism of action of 1-Amino-5-[(7-oxo-7H-benz[de]anthracen-3-yl)amino]anthraquinone involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. This intercalation is facilitated by the planar structure of the compound, which allows it to insert between DNA base pairs. Additionally, it can generate reactive oxygen species (ROS), leading to oxidative stress and cell death .
Comparison with Similar Compounds
1-Amino-5-[(7-oxo-7H-benz[de]anthracen-3-yl)amino]anthraquinone can be compared with other anthraquinone derivatives and benz(de)anthracene compounds. Similar compounds include:
1-Aminoanthraquinone: Lacks the benz(de)anthracene moiety, resulting in different chemical and biological properties.
Benz(de)anthracene-3,4-dione: Lacks the amino group, affecting its reactivity and applications.
Properties
CAS No. |
14608-27-6 |
|---|---|
Molecular Formula |
C31H18N2O3 |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
1-amino-5-[(7-oxobenzo[a]phenalen-3-yl)amino]anthracene-9,10-dione |
InChI |
InChI=1S/C31H18N2O3/c32-23-12-4-10-21-27(23)30(35)22-11-5-13-25(28(22)31(21)36)33-24-15-14-17-16-6-1-2-7-18(16)29(34)20-9-3-8-19(24)26(17)20/h1-15,33H,32H2 |
InChI Key |
GOIRGOFDFRJVMG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C(=C(C=C3)NC5=CC=CC6=C5C(=O)C7=C(C6=O)C(=CC=C7)N)C=CC=C4C2=O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C(C=C3)NC5=CC=CC6=C5C(=O)C7=C(C6=O)C(=CC=C7)N)C=CC=C4C2=O |
Key on ui other cas no. |
14608-27-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


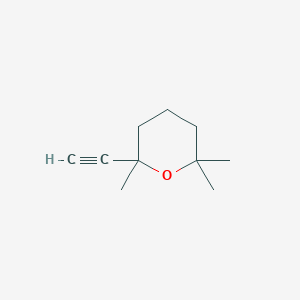
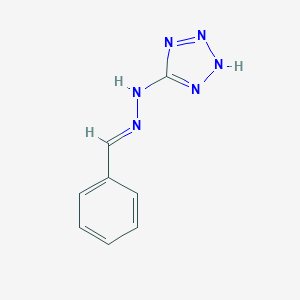
![5-Methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B84183.png)
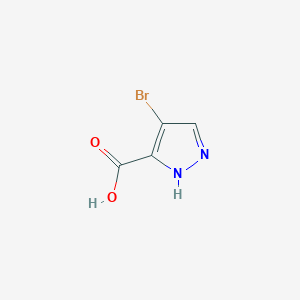
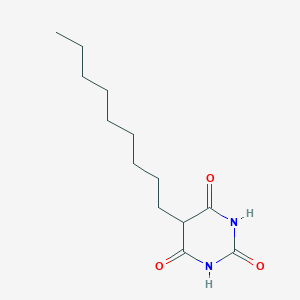
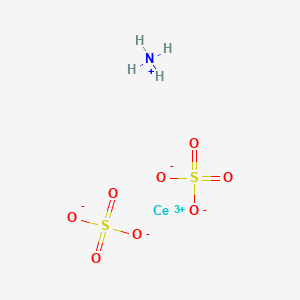
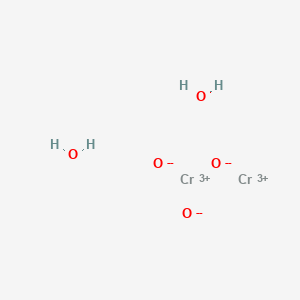
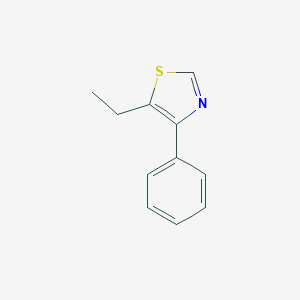

![[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] acetate](/img/structure/B84193.png)
